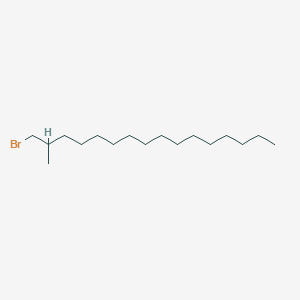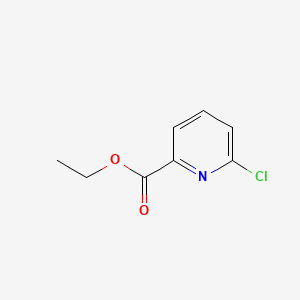
6-氯吡啶酸乙酯
概述
描述
Ethyl 6-chloropicolinate is a biochemical used for proteomics research . It has a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 .
Synthesis Analysis
The synthesis of Ethyl 6-chloropicolinate involves two stages . In the first stage, 6-chloropicolinic acid is combined with ethanol and toluene in the presence of sulfuric acid and heated to reflux for three hours . The reaction mixture is then cooled to ambient temperature. In the second stage, the resulting oil is taken up in ethyl acetate, washed with 10% aqueous potassium carbonate, dried over sodium sulfate, and concentrated under reduced pressure to yield Ethyl 6-chloropicolinate .Molecular Structure Analysis
The molecular structure of Ethyl 6-chloropicolinate consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 6-chloropicolinate has a molecular weight of 185.61 . It is stored in an inert atmosphere at room temperature . The boiling point is not specified in the search results .科学研究应用
杂环化合物的合成
6-氯吡啶酸乙酯已用于杂环化合物的合成。一个显着的应用是它在合成喜树碱中的作用,喜树碱是一种具有重要药用潜力的化合物。该过程涉及酯化和随后的反应,导致各种中间化合物,最终得到喜树碱类似物 (Kametani,1970 年)。
杀软体动物的特性
关于噻唑并[5,4-d]嘧啶的研究表明,它们具有杀软体动物的特性,并在它们的合成中加入了 6-氯吡啶酸乙酯。该化合物在合成衍生物中的作用值得注意,这些衍生物在控制与血吸虫病控制相关的蜗牛种群中具有潜在应用 (El-bayouki 和 Basyouni,1988 年)。
除草剂和植物生理学
6-氯吡啶酸乙酯的衍生物已被研究其对植物生理学的影响以及作为潜在除草剂。例如,氯磺隆乙酯是一种影响土壤微生物群落和植物生长的除草剂。研究探索了它的生物降解和解毒作用,突出了它在农业土壤管理中的作用 (Pan 等,2018 年)。
光谱研究
该化合物已进行振动光谱研究,例如 FT-IR 和 FT-拉曼,以了解其结构和物理化学性质。这些研究对于预测振动光谱和了解 6-氯吡啶酸乙酯及其衍生物的分子结构至关重要 (Karabacak 等,2016 年)。
缓蚀
6-氯吡啶酸乙酯衍生物也因其作为缓蚀剂的潜力而受到研究。涉及乙基 (6-甲基-3-氧代吡哒嗪-2-基) 乙酸酯(一种相关化合物)的研究证明了其在特定环境中抑制腐蚀的有效性,为材料科学中的新应用提供了见解 (Ghazoui 等,2017 年)。
安全和危害
Ethyl 6-chloropicolinate is labeled with a warning signal word . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
属性
IUPAC Name |
ethyl 6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSVWYSFUABOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453804 | |
| Record name | Ethyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloropicolinate | |
CAS RN |
21190-89-6 | |
| Record name | Ethyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-chloropicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

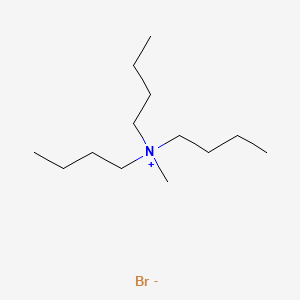
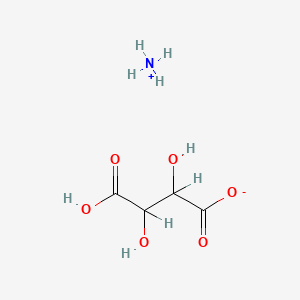
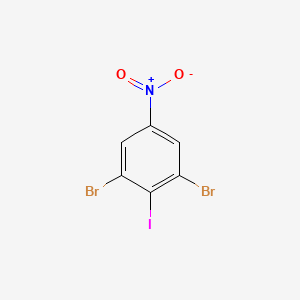
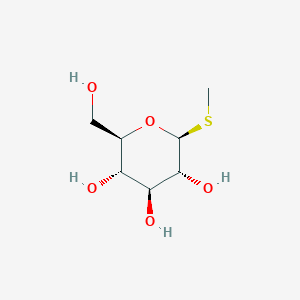
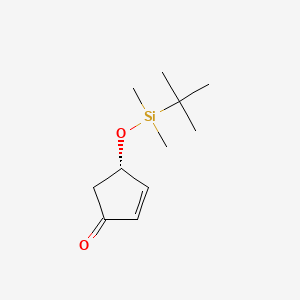
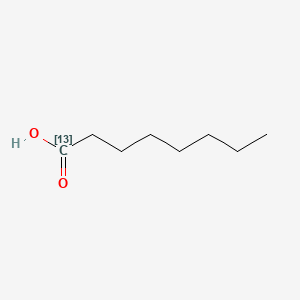
![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)
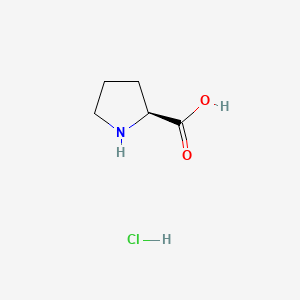
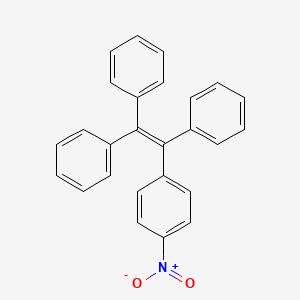
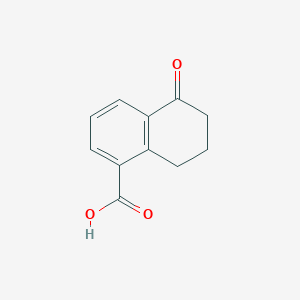
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)
![1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole](/img/structure/B1589606.png)
